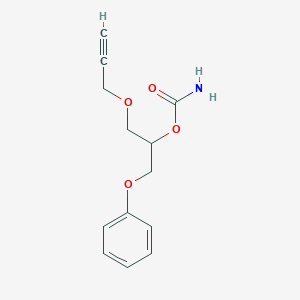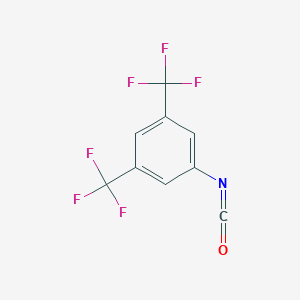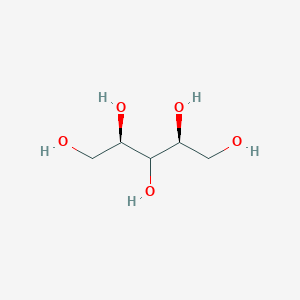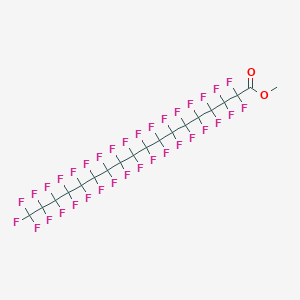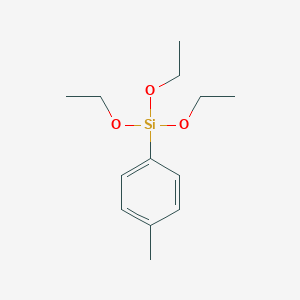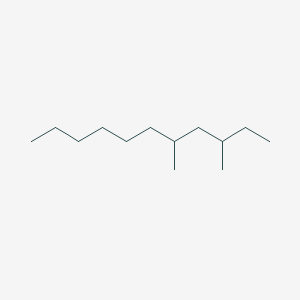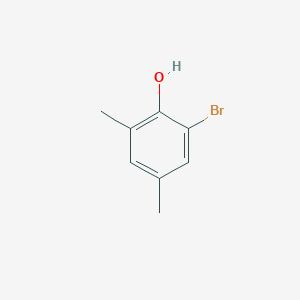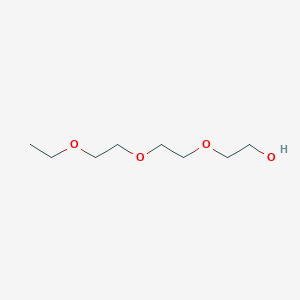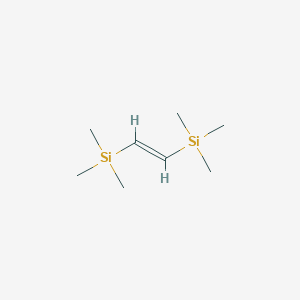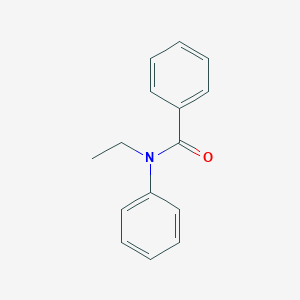
N-Ethylbenzanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethylbenzanilide (NEBA) is a synthetic compound that has been widely used in scientific research due to its unique properties. NEBA is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. It has a molecular weight of 209.28 g/mol and a melting point of 54-56°C. NEBA is a derivative of benzanilide, which is a well-known analgesic and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of N-Ethylbenzanilide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-Ethylbenzanilide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. N-Ethylbenzanilide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Efectos Bioquímicos Y Fisiológicos
N-Ethylbenzanilide has been shown to have several biochemical and physiological effects. N-Ethylbenzanilide has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-Ethylbenzanilide has also been shown to reduce the expression of certain genes that are involved in inflammation and cancer. N-Ethylbenzanilide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Ethylbenzanilide has several advantages for lab experiments. N-Ethylbenzanilide is a relatively stable compound that can be easily synthesized and purified. N-Ethylbenzanilide has a well-defined chemical structure, which makes it easy to study its properties and effects. N-Ethylbenzanilide is also relatively cheap and readily available.
One limitation of N-Ethylbenzanilide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. N-Ethylbenzanilide is also a relatively new compound, and there is limited information available on its toxicity and safety.
Direcciones Futuras
There are several future directions for research on N-Ethylbenzanilide. One area of research is to study the effects of N-Ethylbenzanilide on different types of cancer cells and to determine its potential as an anticancer agent. Another area of research is to study the effects of N-Ethylbenzanilide on the immune system and to determine its potential as an immunomodulatory agent. Additionally, more research is needed to understand the mechanism of action of N-Ethylbenzanilide and to identify its molecular targets. Finally, more research is needed to determine the safety and toxicity of N-Ethylbenzanilide and to identify any potential side effects.
Métodos De Síntesis
N-Ethylbenzanilide can be synthesized by reacting N-ethyl aniline with benzoyl chloride in the presence of an acid catalyst such as hydrochloric acid. The reaction proceeds through an acylation mechanism, where the benzoyl group is transferred from the benzoyl chloride to the amino group of N-ethyl aniline. The resulting product is then purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-Ethylbenzanilide has been used in various scientific research applications, including medicinal chemistry, pharmacology, and biochemistry. N-Ethylbenzanilide has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. N-Ethylbenzanilide has also been shown to inhibit the growth of cancer cells and to enhance the activity of certain anticancer drugs.
Propiedades
Número CAS |
16466-44-7 |
|---|---|
Nombre del producto |
N-Ethylbenzanilide |
Fórmula molecular |
C15H15NO |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
N-ethyl-N-phenylbenzamide |
InChI |
InChI=1S/C15H15NO/c1-2-16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12H,2H2,1H3 |
Clave InChI |
VSURRQZMKWVYIC-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
SMILES canónico |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Otros números CAS |
16466-44-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



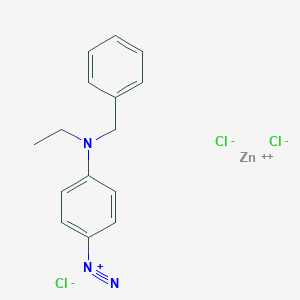
![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)
